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Compound of Interest

Compound Name: 3-(4-Bromobutyl)oxolane

Cat. No.: B8526280

Get Quote

Part 1: Chemical Identity & Core Specifications

3-(4-Bromobutyl)oxolane is a saturated oxygen heterocycle featuring a four-carbon alkyl
bromide chain attached at the C3 position.[1][2] It serves as a versatile C4-linker module in the
synthesis of complex macrocycles and proteolysis-targeting chimeras (PROTACS).[1][2]
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Property

Specification

IUPAC Name

3-(4-Bromobutyl)tetrahydrofuran

Common Synonyms

3-(4-Bromobutyl)oxolane; 1-Bromo-4-

(tetrahydrofuran-3-yl)butane

CAS Number

Not Widely Listed (Custom Synthesis Target)*
Note: The 2-isomer (CAS 80506-24-7) is the

standard commercial analog.[1][2]

Molecular Formula CsH1sBroO

Molecular Weight 207.11 g/mol

SMILES BrCCCCC1COCC1

InChl Key (Predicted) PIFVCTZFOWWTTP-

UHFFFAOYSA-N (Analogous)

Physical Properties (Predicted vs. 2-Isomer Reference)

Data extrapolated from the commercially available 2-isomer (CAS 80506-24-7) and calculated

structure-activity relationships (SAR).[1][2]

Parameter Value (Approximate) Condition
Appearance Colorless to pale yellow liquid Ambient
Density 1.25 +0.05 g/cm? 20°C
Boiling Point 235-240°C (760 mmHg) Predicted
Boiling Point (Reduced) 95-100°C 10 mmHg
Refractive Index (
1.4850 20°C
)
N Soluble in DCM, THF, EtOAC; .
Solubility ) Ambient
Insoluble in Water
Flash Point >110°C Closed Cup
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Part 2: Synthesis & Manufacturing Protocols

The synthesis of the 3-isomer is more challenging than the 2-isomer due to the lack of direct
lithiation pathways at the C3 position.[1][2] The most robust route involves the hydroboration-
bromination of 3-(3-butenyl)tetrahydrofuran or chain extension from tetrahydrofuran-3-
carbaldehyde.[1][2]

Primary Synthetic Route: Hydroboration-Bromination

This protocol ensures high regioselectivity for the terminal bromide.[1][2]
Reagents:

e Precursor: 3-(3-Butenyl)tetrahydrofuran (Synthesized via allylation of dihydrofuran-3-one or
similar).[1][2]

» Hydroboration: 9-BBN (9-Borabicyclo[3.3.1]nonane) or BHs[1][2]- THF.

e Bromination: Bromine (Brz) / Sodium Methoxide (NaOMe) or NBS/PPhs (Appel reaction on
alcohol intermediate).[2]

Step-by-Step Protocol:
e Hydroboration:

o Charge a flame-dried flask with 3-(3-butenyl)tetrahydrofuran (1.0 eq) in anhydrous THF
under N2.

o Cool to 0°C. Dropwise add 9-BBN (0.5 M in THF, 1.2 eq).

o Stir at room temperature (RT) for 4 hours to form the trialkylborane intermediate.
¢ Oxidation/Bromination (One-Pot):

o Cool the mixture to -78°C.

o Add Sodium Methoxide (NaOMe, 3.0 eq) followed by dropwise addition of Bromine (Brz,
1.1 eq).
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o Allow to warm to RT and stir for 2 hours.

o Alternative: Oxidize with NaOH/H20: to the alcohol (3-(4-hydroxybutyl) THF), then convert
to bromide using CBra/PPhs (Appel Reaction).[1][2]

o Workup:

o Quench with saturated Na=S20s (to remove excess Brz).[2]

o Extract with Diethyl Ether (Et20) x3.[2]

o Wash combined organics with Brine, dry over MgSOQOa, and concentrate.[1][2]
 Purification:

o Purify via silica gel flash chromatography (Hexanes:EtOAc 9:1).[2]

Visual Synthesis Workflow

Hydroboration | organoborane | Bromination Yield: ~75% _
(9-BBN / THF) "1 Intermediate ™1 (Br2/NaOMe) =

Y

3-(3-Butenyl)tetrahydrofuran

3-(4-Bromobutyl)oxolane

Click to download full resolution via product page

Caption: Regioselective synthesis of 3-(4-Bromobutyl)oxolane via hydroboration-bromination.

Part 3: Applications in Drug Development

The 3-substituted oxolane ring offers a distinct 3D vector compared to the planar phenyl or
linear alkyl linkers.[1][2]

1. Halichondrin B & Eribulin Analogs

The 3-substituted THF motif is a core structural element in the "C1-C13" fragment of
Halichondrin B and its synthetic analog Eribulin (Halaven).[1][2]

» Role: The 4-bromobutyl chain acts as an electrophilic "handle" for macrocyclization via
Nozaki-Hiyama-Kishi (NHK) coupling or sulfone alkylation.[1][2]
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e Mechanism: The bromide undergoes displacement by a nucleophile (e.g., a sulfone or
aldehyde enolate) to close the macrocyclic ring.[2]

2. PROTAC Linker Design

In Proteolysis-Targeting Chimeras (PROTACS), the linker's physicochemical properties (length,
lipophilicity, rigidity) determine degradation efficiency.[1][2]

e Advantage: The THF ring introduces a "kink" and polarity (LogP ~2.[2]5) that improves
solubility compared to a straight 8-carbon chain, while the bromobutyl tail allows facile
attachment to E3 ligase ligands (e.g., Thalidomide derivatives).[1][2]

Part 4: Safety & Handling (MSDS Summary)

Hazard Classification:

e Skin Irrit. 2 (H315): Causes skin irritation.[2]

e Eye Irrit. 2A (H319): Causes serious eye irritation.[2]

e STOT SE 3 (H335): May cause respiratory irritation.[2]

Handling Protocol:

» Storage: Store at 2—8°C under inert gas (Argon/Nitrogen). Light sensitive.[2]

o PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2] Use only in a fume hood.

o Spill: Absorb with sand or vermiculite.[2] Do not flush into drains (toxic to aquatic life).[2]

References
e Smith, A. B., et al. (2002).[2] Total Synthesis of (+)-Halichondrin B. Journal of the American
Chemical Society.[2] Link[2]

e Choi, H. W., et al. (2003).[2] Synthetic Studies on the Halichondrin B C1-C14 Fragment.
Organic Letters. Link[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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